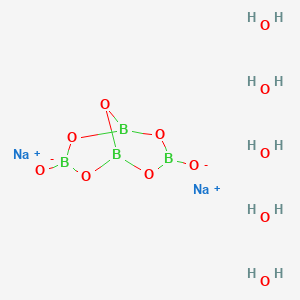
Sodium tetraborate pentahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium tetraborate pentahydrate, commonly known as borax pentahydrate, is a chemical compound with the formula Na₂B₄O₇·5H₂O. It appears as a white crystalline powder and is known for its solubility in water and glycerin. This compound is widely used in various industrial and household applications due to its unique chemical properties .
Mechanism of Action
Target of Action
It has been shown to have anti-leukemic effects, suggesting that it may target certain cells or proteins involved in leukemia .
Mode of Action
It has been suggested that it may induce apoptosis, a form of programmed cell death, in certain cancer cells . This could be due to its interaction with cellular targets, leading to changes in cell function and ultimately cell death.
Biochemical Pathways
Borax pentahydrate appears to affect the apoptosis pathway in cancer cells. It has been shown to increase the Bax/Bcl-2 ratio in acute promyelocytic leukemia cells, which is associated with the induction of apoptosis . This suggests that borax pentahydrate may exert its effects by modulating this pathway.
Pharmacokinetics
Over 90% of the boric acid dose administered is excreted in the urine, irrespective of the administration route .
Result of Action
The result of borax pentahydrate’s action is the induction of apoptosis in certain cancer cells. In a study on acute promyelocytic leukemia cells, treatment with borax pentahydrate significantly increased apoptotic cell death compared to non-treated control cells .
Action Environment
The action of borax pentahydrate can be influenced by environmental factors. For example, it has been suggested that borax pentahydrate may be less hygroscopic and have a higher boron content per unit mass compared to borax decahydrate, which could influence its stability and efficacy . Additionally, atmospheric emissions of borates and boric acid in a particulate or vapour form occur as a result of volatilization of boric acid from the sea, volcanic activity, mining operations, glass and ceramic manufacturing, the application of agricultural chemicals, and coal-fired power plants .
Biochemical Analysis
Biochemical Properties
Sodium tetraborate pentahydrate is hydrolyzed in water to form undissociated boric acid This property allows it to participate in biochemical reactions involving boric acid
Cellular Effects
This compound can cause irritation to the respiratory tract when inhaled This suggests that it may have effects on the cells of the respiratory tract
Molecular Mechanism
Since it is hydrolyzed to form boric acid in water , it may exert its effects through the actions of boric acid
Temporal Effects in Laboratory Settings
It is known that this compound can cause irritation to the respiratory tract in volunteers from a concentration of 10 mg/m3 .
Dosage Effects in Animal Models
It is known that boric acid, which this compound is hydrolyzed to form, can cause developmental toxicity in rats and mice .
Metabolic Pathways
Since it is hydrolyzed to form boric acid in water , it may be involved in the same metabolic pathways as boric acid.
Transport and Distribution
Since it is hydrolyzed to form boric acid in water , it may be transported and distributed in the same manner as boric acid.
Subcellular Localization
Since it is hydrolyzed to form boric acid in water , it may be localized in the same subcellular compartments as boric acid.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium tetraborate pentahydrate can be synthesized from sodium tetraborate decahydrate by controlling the feeding temperature to be higher than 70°C and the crystallization temperature to be higher than 60°C. The process involves recrystallization, filtration, and drying below 120°C . Another method involves reacting the mineral colemanite (2CaO·3B₂O₃·5H₂O) with sodium carbonate (Na₂CO₃) in an aqueous environment to produce an aqueous solution of sodium tetraborate and sodium hydroxide, followed by treatment with boric acid (H₃BO₃) to neutralize the sodium hydroxide and form this compound .
Industrial Production Methods: In industrial settings, this compound is produced using a multifunctional reactor that integrates batching, dissolution, evaporation, crystallization, and drying. This method ensures high product purity and stable quality .
Chemical Reactions Analysis
Types of Reactions: Sodium tetraborate pentahydrate undergoes various chemical reactions, including:
Hydrolysis: When dissolved in water, it hydrolyzes to form a mildly alkaline solution.
Reaction with Acids: It reacts with hydrochloric acid to produce boric acid and sodium chloride.
Common Reagents and Conditions:
Hydrochloric Acid (HCl): Used in the reaction to produce boric acid.
Water: Used for hydrolysis to form an alkaline solution.
Major Products Formed:
Boric Acid (H₃BO₃): Formed when reacting with hydrochloric acid.
Sodium Chloride (NaCl): A byproduct of the reaction with hydrochloric acid.
Scientific Research Applications
Sodium tetraborate pentahydrate has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Sodium tetraborate pentahydrate is similar to other borate compounds such as:
Sodium tetraborate decahydrate (Na₂B₄O₇·10H₂O):
Anhydrous Sodium Tetraborate (Na₂B₄O₇): This form lacks water of crystallization and is used in high-temperature applications.
Sodium Metaborate (NaBO₂): Another borate compound with different chemical properties and applications.
This compound is unique due to its specific hydration level, which provides a balance between solubility and stability, making it suitable for a wide range of applications.
Properties
CAS No. |
12179-04-3 |
|---|---|
Molecular Formula |
B4H10Na2O12 |
Molecular Weight |
291.3 g/mol |
IUPAC Name |
disodium;[oxido(oxoboranyloxy)boranyl]oxy-oxoboranyloxyborinate;pentahydrate |
InChI |
InChI=1S/B4O7.2Na.5H2O/c5-1-9-3(7)11-4(8)10-2-6;;;;;;;/h;;;5*1H2/q-2;2*+1;;;;; |
InChI Key |
QZSYXKPOZFXCDM-UHFFFAOYSA-N |
SMILES |
B1(OB2OB(OB(O1)O2)[O-])[O-].O.O.O.O.O.[Na+].[Na+] |
Canonical SMILES |
B(=O)OB([O-])OB([O-])OB=O.O.O.O.O.O.[Na+].[Na+] |
physical_description |
Colorless or white, odorless crystals or free-flowing powder; Begins to lose water of hydration at 252 degrees F; [NIOSH] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


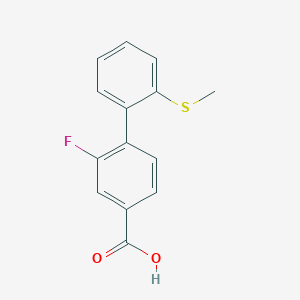
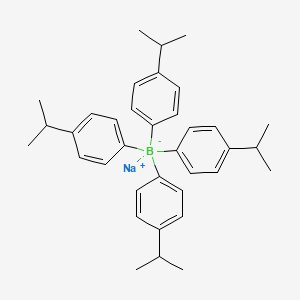
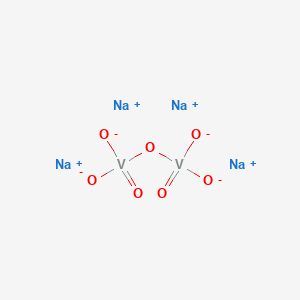
![ethyl 5,7-dioxo-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylate](/img/structure/B1144020.png)
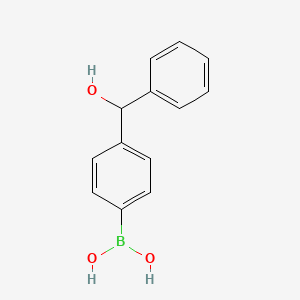
![7-Amino-1h-pyrrolo[2,3-c]pyridine-4-carbaldehyde](/img/structure/B1144024.png)

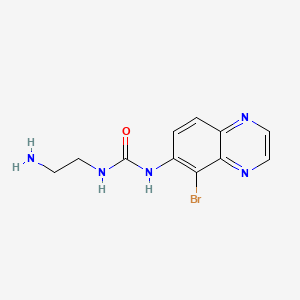
![3-Bromo-7-chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1144037.png)
![6-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1144038.png)
